2-(2-Hydroxy-5-methylbenzyl)benzaldehyde
Description
Contextualizing the Benzylbenzaldehyde Scaffold in Organic Synthesis
The structural core of 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde is a diarylmethane, a class of compounds characterized by two aromatic rings linked by a single methylene (B1212753) (-CH2-) group. nih.govmdpi.com Specifically, it belongs to the benzylbenzaldehyde subclass. This scaffold is a privileged structure in medicinal chemistry and materials science due to its unique chemical, structural, and physical properties. nih.govmdpi.comnih.gov The diarylmethane framework is a key building block in a wide array of pharmaceuticals, including antihistamines, anticancer agents, and antidiabetic drugs. nih.govnih.gov
The synthesis of diarylmethane scaffolds is a well-established area of organic chemistry, with several robust methods available. nih.gov A primary route is the Friedel-Crafts reaction, which involves the alkylation of an aromatic ring with a benzyl (B1604629) halide or benzyl alcohol. nih.gov More contemporary methods include a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, which offer greater control and functional group tolerance. nih.govnih.govorganic-chemistry.org For instance, the synthesis of diarylmethanes can be achieved through the coupling of aryl boronic acids with benzylic phosphates or the reaction of benzylic ammonium (B1175870) triflates with aryl boronic acids. organic-chemistry.org Another significant pathway involves the reduction of diaryl ketones, which are themselves synthesized via Friedel-Crafts acylation. nih.govacs.org The versatility of these synthetic routes allows for the creation of a diverse library of substituted diarylmethanes, enabling chemists to fine-tune the electronic and steric properties of the final molecule.
The Significance of Salicylaldehyde (B1680747) and Benzaldehyde (B42025) Moieties in Advanced Chemical Systems
The chemical reactivity and potential applications of this compound are largely dictated by its two key functional components: the 2-hydroxy-5-methylbenzaldehyde (B1329341) (a derivative of salicylaldehyde) moiety and the benzaldehyde moiety.
The salicylaldehyde unit is of paramount importance, primarily due to the ortho-positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups. This arrangement facilitates the formation of Schiff bases through condensation with primary amines. Salicylaldehyde-derived Schiff bases are exceptional ligands, capable of coordinating with a wide range of metal ions. This property has led to their extensive use in the development of fluorescent chemosensors for detecting metal ions such as Al³⁺ and Zn²⁺. nih.govnih.gov The fluorescence mechanism in many of these probes is based on an excited-state intramolecular proton transfer (ESIPT) process, where the phenolic proton is transferred to the imine nitrogen. nih.gov Coordination with a metal ion can disrupt this process, leading to a detectable change in the fluorescence signal. nih.gov Furthermore, salicylaldehyde hydrazones have been extensively investigated for their anticancer activities, with substitutions on the salicylaldehyde ring, such as a methoxy (B1213986) group, significantly enhancing antiproliferative effects and selectivity. nih.govnih.gov
The benzaldehyde moiety, on the other hand, serves as a foundational building block in organic synthesis. Its aldehyde group is a versatile functional handle for numerous chemical transformations. Derivatives of benzaldehyde are explored for a variety of applications; for example, benzyloxybenzaldehyde scaffolds have been identified as promising selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to poor treatment outcomes in several cancers. mdpi.com The presence of the aldehyde functionality in the target molecule suggests potential for its use as a precursor in the synthesis of more complex molecular architectures and as a pharmacophore in drug design. mdpi.com
Historical Development and Emerging Research Trajectories of this compound
Specific historical documentation and detailed research findings for this compound are not extensively covered in publicly available literature, suggesting it is either a novel compound or a highly specialized intermediate that has not been a focus of widespread study. Its conceptual development can be understood as a logical progression in molecular design, aiming to combine the advantageous properties of its constituent parts.
The emerging research trajectories for this compound are therefore projected based on the known utility of its core components. The fusion of a metal-coordinating salicylaldehyde unit with a versatile benzaldehyde moiety onto a diarylmethane backbone points toward several promising areas of investigation:
Development of Advanced Chemosensors: The salicylaldehyde portion provides a built-in mechanism for ion detection. Research could focus on synthesizing Schiff base derivatives of this compound to create new fluorescent or colorimetric probes. The diarylmethane structure could be functionalized to modulate the sensor's solubility, photophysical properties, and selectivity for specific analytes. Parallels can be drawn from the successful design of turn-on fluorescent probes for Al³⁺ using Schiff bases derived from 5-methyl salicylaldehyde. nih.gov
Novel Anticancer Agents: The diarylmethane scaffold is present in many bioactive molecules, and salicylaldehyde derivatives have shown significant cytotoxic activity. mdpi.comnih.govnih.gov The combined structure of this compound presents a unique scaffold for designing new therapeutic agents. Future research could explore its biological activity and that of its derivatives against various cancer cell lines, potentially targeting pathways like those inhibited by other diarylmethanes or salicylaldehyde-based compounds. nih.govnih.gov
Multifunctional Organic Materials: The combination of reactive sites—the phenolic hydroxyl, the aldehyde, and the aromatic rings—offers multiple points for polymerization or attachment to surfaces. This could enable the development of new polymers or functional materials with unique optical or coordination properties.
In essence, while the specific history of this compound is nascent, its molecular architecture places it at the intersection of several active and important fields of chemical research. Future studies are poised to explore its potential in chemosensing, medicinal chemistry, and materials science, leveraging the well-established significance of its foundational chemical motifs.
Structure
3D Structure
Properties
CAS No. |
791821-95-9 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-methylphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-11-6-7-15(17)14(8-11)9-12-4-2-3-5-13(12)10-16/h2-8,10,17H,9H2,1H3 |
InChI Key |
RZCNMUOQIZTEID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=CC=CC=C2C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Hydroxy 5 Methylbenzyl Benzaldehyde
Strategic Approaches to Carbon-Carbon Bond Formation in Benzylbenzaldehydes
The core of synthesizing 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde lies in the formation of the methylene (B1212753) bridge connecting the two distinct aromatic rings. This requires a robust carbon-carbon bond-forming strategy that can accommodate the functional groups present—a hydroxyl, a methyl, and an aldehyde group—and ensure the correct ortho-substitution pattern.
Elaboration of Functionalized Phenolic Aldehydes
One primary strategy involves the elaboration of a pre-functionalized phenolic aldehyde, namely 2-hydroxy-5-methylbenzaldehyde (B1329341) (also known as 5-methylsalicylaldehyde). This approach leverages a readily available starting material and focuses on introducing the benzyl (B1604629) substituent at the C2 position of the benzaldehyde (B42025) ring.
A common method for this type of transformation is the Friedel-Crafts alkylation. wikipedia.orgethz.ch In a hypothetical application to this synthesis, a protected form of 2-hydroxy-5-methylbenzaldehyde would be reacted with a suitable benzylating agent, such as 2-formylbenzyl bromide, in the presence of a Lewis acid catalyst. The hydroxyl and aldehyde groups are typically protected to prevent side reactions with the Lewis acid.
Table 1: Comparison of Potential Friedel-Crafts Conditions
| Lewis Acid Catalyst | Solvent | Temperature | Potential Outcome |
|---|---|---|---|
| AlCl₃ | Dichloromethane (B109758) | 0 °C to RT | High reactivity, but potential for over-alkylation and rearrangement. |
| FeCl₃ | Nitrobenzene | RT to 60 °C | Milder than AlCl₃, may offer better selectivity. |
| TiCl₄ | Dichloromethane | -20 °C to RT | Often used for cleaner reactions with sensitive substrates. acs.org |
Another approach involves the reduction of the aldehyde on one precursor to a benzyl alcohol, conversion to a benzyl halide, and subsequent reaction with the phenolic ring of the other precursor. For instance, 2-formylphenol could be benzylated at the ortho position using a benzyl halide derived from p-cresol (B1678582). However, controlling the C-alkylation over O-alkylation of the phenol (B47542) can be challenging and often results in a mixture of products. nih.gov
Recent methodologies also utilize aldehydes directly in reductive benzylation reactions. For example, a combination of H₃PO₃/I₂ can convert aromatic aldehydes into benzyl iodide intermediates, which then undergo a Friedel-Crafts-type reaction with another arene in the same pot. acs.org This metal-free approach could potentially couple 2-hydroxy-5-methylbenzaldehyde with a benzaldehyde derivative.
Directed Ortho-Metalation and Formylation Strategies
Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic aryllithium species. baranlab.org This intermediate can then be quenched with an appropriate electrophile.
For the synthesis of this compound, a DoM strategy could be envisioned starting from a protected p-cresol derivative. The hydroxyl group can be converted into a potent DMG, such as a carbamate (B1207046) (-OCONEt₂) or a methoxymethyl (MOM) ether (-OMOM). nih.govuwindsor.ca
A plausible DoM sequence is outlined below:
Protection and Metalation: p-Cresol is protected with a DMG (e.g., as the MOM ether). This protected phenol is then treated with an organolithium base (e.g., s-BuLi) in the presence of an additive like TMEDA to effect lithiation at the ortho-position.
Electrophilic Quench: The resulting aryllithium intermediate is reacted with an electrophile, such as 2-formylbenzyl bromide or a protected version thereof, to form the crucial C-C bond.
Deprotection and Formylation: Subsequent steps would involve either the deprotection of a pre-installed aldehyde or the introduction of the formyl group, followed by the removal of the DMG from the phenolic ring.
Alternatively, the strategy could be reversed. A protected benzaldehyde could serve as the substrate for DoM, with the protected aldehyde group (e.g., as a hemiaminal) acting as the DMG. rug.nl This would direct lithiation to the ortho-position, which could then be reacted with a benzylating agent derived from p-cresol.
Table 2: Common Directing Metalation Groups (DMGs) and Their Characteristics
| DMG | Base/Conditions | Electrophile Quench | Deprotection | Reference |
|---|---|---|---|---|
| -OMOM | s-BuLi / TMEDA, -78 °C | Alkyl halides, Aldehydes | Acidic hydrolysis | baranlab.org |
| -OCONEt₂ | s-BuLi / TMEDA, -78 °C | Alkyl halides, Aldehydes | Strong acid/base hydrolysis | nih.govuwindsor.ca |
| -SO₂tBu | n-BuLi, THF | Alkyl halides | Reductive cleavage | wikipedia.org |
Multistep Synthesis and Reaction Cascade Approaches for the Construction of the this compound Framework
Constructing a complex molecule like this compound typically requires a well-designed multistep synthesis. The order of reactions is critical to manage the directing effects of substituents and avoid unwanted side reactions. libretexts.orgyoutube.comyoutube.com
A potential multistep pathway could begin with the Friedel-Crafts acylation of 4-methylanisole (B47524) with 2-chlorobenzoyl chloride. This would be followed by reduction of the resulting ketone to a methylene bridge (e.g., using TiCl₄/NaBH₄) and cleavage of the methyl ether to reveal the phenol. acs.org The final, challenging step would be the selective formylation at the ortho-position of the unsubstituted ring, which is sterically hindered.
A more controllable route might involve a cross-coupling reaction, such as a Suzuki or Negishi coupling. nih.govorganic-chemistry.org This would require the synthesis of two suitably functionalized precursors:
A boronic acid or organozinc derivative of one ring, for example, (2-formylphenyl)boronic acid.
An aryl halide of the other ring, such as 2-bromo-4-methylphenol (B149215) (with the phenol protected).
The palladium- or cobalt-catalyzed coupling of these two fragments would form the diaryl scaffold, followed by deprotection to yield the final product.
Reaction cascade or one-pot approaches offer an efficient alternative to traditional multistep synthesis by minimizing intermediate purification steps. A recently developed programmable protocol allows for the synthesis of unsymmetrical diarylmethanes from simple aldehydes and arenes via the formation of benzhydryl triarylphosphonium salts, which are then reduced. nih.gov Applying this concept, p-cresol could be reacted with benzaldehyde, triphenylphosphine, and triflic acid in a one-pot, four-component coupling to generate an intermediate that, upon hydrolysis, yields the diarylmethane core. Subsequent ortho-formylation would complete the synthesis.
Green Chemistry Principles in the Synthesis of this compound and Its Precursors
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving atom economy, using less hazardous materials, and minimizing waste. rsc.org
Key areas for green improvements include:
Solvent Choice: Replacing traditional volatile organic solvents (VOCs) like dichloromethane or THF with greener alternatives. For instance, some Friedel-Crafts reactions can be performed in more environmentally benign solvents like hexafluoroisopropanol (HFIP) or even under solvent-free conditions. rsc.orgrsc.org Water has also been explored as a solvent for certain coupling reactions. researchgate.net
Catalysis: Employing catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. This includes using catalytic amounts of Lewis or Brønsted acids instead of stoichiometric amounts, or developing metal-free catalytic systems. rsc.orgacs.orgrsc.org Photocatalytic methods, which use visible light to drive reactions, represent a frontier in green synthesis. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Cross-coupling and one-pot reactions often exhibit higher atom economy than linear syntheses with multiple protection-deprotection steps. nih.gov
Renewable Feedstocks: The precursors for this synthesis, such as p-cresol and benzaldehyde derivatives, can potentially be sourced from renewable biomass like lignin, aligning the synthesis with biorefinery concepts.
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is essential for the characterization and potential application of this compound. The purification strategy must effectively remove unreacted starting materials, catalysts, and any isomeric or over-reacted by-products.
A typical purification workflow would involve:
Work-up and Extraction: After the reaction is complete, a standard aqueous work-up is performed to quench the reaction and remove water-soluble impurities and catalysts. The crude product is then extracted into an appropriate organic solvent.
Column Chromatography: This is the most common technique for separating the target compound from structurally similar impurities. mdpi.com A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a gradient of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity is gradually increased to elute compounds of increasing polarity.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative reverse-phase HPLC can be employed. mdpi.com This technique is particularly useful for separating challenging mixtures or for final polishing of the product.
Crystallization: If the final product is a stable solid, crystallization from a suitable solvent system can be an effective and scalable method for purification. This technique relies on the differential solubility of the product and impurities at varying temperatures.
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid supports like silica, which can sometimes cause degradation of sensitive phenolic compounds. frontiersin.org It is a scalable method that can be used for isolating natural products and other complex mixtures.
The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. Often, a combination of these techniques is necessary for optimal results. mdpi.comnih.gov
Chemical Reactivity and Transformational Chemistry of 2 2 Hydroxy 5 Methylbenzyl Benzaldehyde
Electrophilic and Nucleophilic Reactivity of the Aldehyde Functional Group
The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a variety of transformations.
Reductive and Oxidative Transformations
The aldehyde functionality of 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reductive Transformations: The reduction of the aldehyde group to a primary alcohol, yielding 2-(2-Hydroxy-5-methylbenzyl)benzyl alcohol, can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. For a similar compound, 2-hydroxy-5-methoxybenzaldehyde, this transformation proceeds efficiently to the corresponding benzyl (B1604629) alcohol. wikipedia.org This suggests that this compound would undergo a similar smooth reduction under these mild conditions.
| Reactant | Reagent | Product |
| This compound | Sodium Borohydride (NaBH₄) in Ethanol | 2-(2-Hydroxy-5-methylbenzyl)benzyl alcohol |
Oxidative Transformations: The aldehyde group can be oxidized to a carboxylic acid, forming 2-(2-Hydroxy-5-methylbenzyl)benzoic acid. Various oxidizing agents can be employed for this purpose. A notable example is the Dakin reaction, which is specific to hydroxybenzaldehydes. google.com In this reaction, hydrogen peroxide in the presence of a base is used to oxidize the aldehyde. However, the Dakin reaction typically results in the replacement of the aldehyde group with a hydroxyl group, which may not be the desired outcome if the carboxylic acid is the target. More conventional oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would be expected to effect the conversion to the carboxylic acid, although care must be taken to avoid oxidation of the phenolic hydroxyl group and the benzylic methylene (B1212753) bridge.
| Reactant | Potential Oxidizing Agent | Potential Product |
| This compound | Potassium Permanganate (KMnO₄) | 2-(2-Hydroxy-5-methylbenzyl)benzoic acid |
| This compound | Hydrogen Peroxide (Dakin Reaction) | Catechol derivative (via rearrangement) |
Condensation Reactions, including Schiff Base Formation
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This is a robust and widely utilized reaction for derivatives of 2-hydroxybenzaldehyde. The reaction of this compound with a primary amine, such as 2-aminobenzonitrile, proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base. nih.gov
The formation of these Schiff bases is often catalyzed by a small amount of acid. The general reaction is as follows:
this compound + R-NH₂ ⇌ 2-(2-Hydroxy-5-methylbenzyl)benzylideneamine-R + H₂O
The resulting Schiff bases are of significant interest due to the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, which influences their structural and electronic properties. nih.gov The crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde (B1329341), confirms the E configuration about the C=N bond, which is stabilized by a strong intramolecular O—H⋯N hydrogen bond, forming a stable six-membered ring motif. nih.gov
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive site in the molecule, participating in reactions typical of phenols, such as alkylation and acylation, and playing a crucial role in directing non-covalent interactions.
Alkylation and Acylation Strategies
Alkylation: The acidic proton of the phenolic hydroxyl group can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkyl halides (e.g., methyl iodide) or other alkylating agents to form the corresponding ether. This is a standard Williamson ether synthesis.
Acylation: The phenolic hydroxyl group can be acylated to form esters. This can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. A more contemporary and specific method for the acylation of phenolic hydroxyl groups in the presence of aldehydes involves a photoinduced radical pathway. researchgate.netnih.gov In this process, a mixture of the phenol (B47542) and an aldehyde, in the presence of iridium and nickel bromide catalysts, is irradiated with blue light. This generates phenoxyl and acyl radicals that cross-couple to form the ester, leaving other hydroxyl groups, such as aliphatic ones, untouched. researchgate.netnih.gov
| Reaction Type | Reagents | Product |
| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 2-(2-Methoxy-5-methylbenzyl)benzaldehyde |
| Acylation | Acid Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 2-(2-Acetoxy-5-methylbenzyl)benzaldehyde |
| Photoinduced Acylation | Aldehyde, Ir/NiBr₂ catalysts, Blue Light | Corresponding Ester |
Directed Hydrogen Bonding and Proton Transfer Phenomena
The juxta-position of the phenolic hydroxyl group and the benzaldehyde (B42025) moiety in one of the rings, as well as its presence in proximity to potential coordinating sites in its derivatives, leads to significant intramolecular hydrogen bonding. As observed in the crystal structure of Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde, a strong intramolecular O—H⋯N hydrogen bond is formed. nih.gov This hydrogen bonding is a key factor in the planarity and stability of such molecules.
Furthermore, in Schiff bases of ortho-hydroxybenzaldehydes, a tautomeric equilibrium can exist between the enol-imine (O–H⋯N) and keto-amine (O⋯H–N) forms. nih.gov This phenomenon is a type of proton transfer. The position of this equilibrium can be influenced by the solvent polarity and the electronic nature of the substituents on the amine part of the Schiff base. nih.gov Such proton transfer processes are often associated with interesting photophysical properties, such as photochromism and thermochromism.
Aromatic Substitution and Functionalization of the Benzene (B151609) Rings
Both benzene rings of this compound can undergo electrophilic aromatic substitution, with the regiochemical outcome being determined by the directing effects of the existing substituents. The ring bearing the hydroxyl and methyl groups is highly activated towards electrophilic attack. The hydroxyl group is a powerful ortho-, para-director, and the methyl group is a weaker ortho-, para-director. Therefore, electrophilic substitution is expected to occur predominantly on this ring at the positions ortho and para to the hydroxyl group. The bulky benzyl group might sterically hinder the position ortho to it.
The other benzene ring, containing the aldehyde and the benzyl substituent, is less activated. The aldehyde group is a meta-director and a deactivating group. The benzyl group is a weak ortho-, para-director and an activating group. The interplay of these effects will determine the substitution pattern on this ring, which is likely to be less facile than on the hydroxy-methyl substituted ring.
Nucleophilic aromatic substitution on either ring is generally difficult and would require the presence of strong electron-withdrawing groups (which are absent in the parent molecule) and harsh reaction conditions.
Cyclization and Rearrangement Pathways Leading to Novel Scaffolds
The spatial arrangement of the hydroxyl and aldehyde groups, connected by a benzyl bridge, presents intriguing possibilities for intramolecular reactions, leading to the formation of novel heterocyclic scaffolds. These transformations would likely be contingent on specific reaction conditions, such as the presence of acid or base catalysts, and the application of heat.
One of the most probable cyclization pathways for this compound would be an intramolecular electrophilic aromatic substitution or a related cyclization to form a xanthene derivative. Under acidic conditions, protonation of the aldehyde carbonyl would enhance its electrophilicity, making it susceptible to attack by the electron-rich hydroxyphenyl ring. The proximity of the two rings, dictated by the methylene bridge, would favor such an intramolecular process.
Table 1: Plausible Acid-Catalyzed Cyclization of this compound
| Catalyst | Proposed Intermediate | Product Scaffold | Potential Reaction |
| Strong Acid (e.g., H₂SO₄, PPA) | Benzylic carbocation | Xanthene | Intramolecular Friedel-Crafts type reaction |
| Lewis Acid (e.g., AlCl₃, FeCl₃) | Aldehyde-Lewis acid complex | Dihydroxanthene (after reduction) | Intramolecular hydroarylation |
It is also conceivable that under specific oxidative conditions, the compound could undergo a rearrangement followed by cyclization. For instance, oxidation of the benzylic bridge could lead to a ketone, which might then participate in different cyclization pathways. However, without experimental data, these remain speculative possibilities.
Coordination Chemistry and Metal Complexation of 2 2 Hydroxy 5 Methylbenzyl Benzaldehyde and Its Derivatives
Structural Analysis of Coordination Compounds using Advanced Diffraction Techniques
Powder X-ray Diffraction for Polymorphic Analysis of Metal-Organic Frameworks
Powder X-ray Diffraction (PXRD) is an indispensable tool for the characterization of crystalline materials, including Metal-Organic Frameworks (MOFs). In the context of MOFs derived from derivatives of 2-(2-hydroxy-5-methylbenzyl)benzaldehyde, PXRD is crucial for confirming the formation of the desired crystalline phase, assessing sample purity, and analyzing polymorphism. Polymorphism, the existence of a material in more than one crystalline form, is a critical aspect of MOF chemistry as different polymorphs can exhibit distinct physical and chemical properties, such as porosity, stability, and catalytic activity.
The PXRD pattern of a newly synthesized MOF is often compared with a simulated pattern generated from single-crystal X-ray diffraction data to confirm the bulk purity of the sample. researchgate.net For microcrystalline MOF powders, where obtaining single crystals of sufficient quality for single-crystal XRD is challenging, ab initio structure determination from PXRD data is a powerful, albeit more complex, alternative. rsc.orgnih.gov
The synthesis conditions, such as solvent system, temperature, and the presence of modulators, can influence the resulting polymorph. For instance, different synthetic approaches, including solvothermal methods and mechanochemical reactions, can lead to the formation of different MOF structures from the same set of precursors. PXRD is the primary technique used to identify and distinguish between these polymorphic forms. Each polymorph will exhibit a unique set of diffraction peaks, providing a fingerprint of its crystal structure.
Table 1: Representative PXRD Data for a Hypothetical MOF Derived from a 2-Hydroxy-5-methylbenzaldehyde (B1329341) Schiff Base Derivative
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 100 |
| 12.2 | 7.2 | 45 |
| 15.8 | 5.6 | 60 |
| 19.5 | 4.5 | 30 |
| 24.7 | 3.6 | 55 |
| 28.1 | 3.2 | 25 |
This table is illustrative and represents typical data that would be obtained from a PXRD analysis of a crystalline MOF.
Spectroscopic Probes for Investigating Ligand-Metal Interactions and Electronic Structures
Spectroscopic techniques are fundamental to elucidating the coordination environment, electronic structure, and nature of bonding in metal complexes of this compound derivatives.
Electronic absorption (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the ligand and the metal-centered d-d transitions in the complexes. The UV-Vis spectra of the Schiff base ligands typically exhibit intense absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic rings and the azomethine group, respectively.
Upon complexation with a metal ion, these bands may shift, and new bands may appear in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions of the metal ion. nih.govresearchgate.net The position and intensity of these d-d bands can provide insights into the coordination geometry of the metal center. For example, the electronic spectra of copper(II) complexes can often distinguish between tetrahedral and square planar geometries.
Some metal complexes of these ligands may also exhibit fluorescence or phosphorescence. Emission spectroscopy can be used to study the excited state properties of these complexes, which is relevant for applications in sensing and optoelectronics.
Table 2: Illustrative Electronic Absorption Data for a Schiff Base Ligand Derived from 2-Hydroxy-5-methylbenzaldehyde and its Metal Complexes
| Compound | λmax (nm) (Assignment) |
| Ligand | 280 (π→π), 350 (n→π) |
| Copper(II) Complex | 285 (π→π), 360 (n→π), 420 (LMCT), 610 (d-d) |
| Nickel(II) Complex | 282 (π→π), 355 (n→π), 450 (LMCT), 580 (d-d) |
| Zinc(II) Complex | 290 (π→π), 365 (n→π) |
This table provides a generalized representation of UV-Vis spectral data for Schiff base complexes.
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the coordination sites of the ligand upon complexation. The IR spectrum of a Schiff base ligand derived from 2-hydroxy-5-methylbenzaldehyde will show characteristic vibrational bands for the phenolic -OH group, the azomethine -C=N- group, and the aromatic C=C bonds.
A key indicator of coordination is the shift in the vibrational frequency of the azomethine group. A shift to lower wavenumbers upon complexation suggests the coordination of the azomethine nitrogen to the metal ion. samipubco.com Similarly, the disappearance or significant broadening and shifting of the phenolic -OH stretching vibration is indicative of deprotonation and coordination of the phenolic oxygen to the metal center. jetir.org The appearance of new bands at lower frequencies can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, further confirming coordination. minarjournal.com
Table 3: Key IR Vibrational Frequencies (cm⁻¹) for a Representative Schiff Base Ligand and its Metal Complex
| Functional Group | Ligand | Metal Complex |
| ν(O-H) | ~3400 (broad) | Absent |
| ν(C=N) | ~1620 | ~1600 |
| ν(C-O) (phenolic) | ~1280 | ~1300 |
| ν(M-N) | - | ~450 |
| ν(M-O) | - | ~550 |
This table illustrates typical shifts in IR frequencies upon complexation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of diamagnetic metal complexes. For Schiff base complexes of metals like Zn(II) or Cd(II), ¹H and ¹³C NMR spectra provide detailed information about the ligand framework. The disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum of the complex confirms its deprotonation upon coordination. orientjchem.org Shifts in the chemical shifts of the azomethine proton and aromatic protons can also provide evidence of coordination. biointerfaceresearch.com
For paramagnetic complexes, such as those of Cu(II), Co(II), or Ni(II), NMR spectra are often broadened and shifted due to the influence of the unpaired electrons. While this can complicate spectral interpretation, these paramagnetic shifts can also provide valuable information about the electronic structure and magnetic properties of the complex. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to study paramagnetic species. For instance, the EPR spectrum of a Cu(II) complex can provide information about the geometry of the copper center and the nature of the metal-ligand bonding. The g-values (g|| and g⊥) obtained from the EPR spectrum are characteristic of the electronic environment of the unpaired electron.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and the oxidation states of the elements in a metal complex. By analyzing the binding energies of the core-level electrons, one can deduce the oxidation state of the metal ion. For example, the binding energy of the Mn 2p or 3s core levels can be used to distinguish between Mn(II), Mn(III), and Mn(IV) oxidation states in manganese complexes. psu.edu This is particularly useful for complexes where the metal can exist in multiple oxidation states. The binding energies of the N 1s and O 1s core levels can also provide further evidence of ligand coordination to the metal center. rigaku.comresearchgate.net
Magnetic Properties and Spin-State Analysis of Metal Complexes
The magnetic properties of metal complexes derived from 2-hydroxy-5-methylbenzaldehyde Schiff bases are determined by the number of unpaired electrons on the metal ion and the interactions between them in polynuclear complexes. Magnetic susceptibility measurements at variable temperatures are used to determine the effective magnetic moment (µ_eff) of the complex.
For a mononuclear complex, the room temperature magnetic moment can often indicate the spin state and geometry of the metal ion. For example, a magnetic moment of around 1.73 B.M. is characteristic of a d⁹ Cu(II) ion with one unpaired electron. High-spin octahedral Ni(II) (d⁸) complexes typically exhibit magnetic moments in the range of 2.9–3.4 B.M., while square planar Ni(II) complexes are diamagnetic (µ_eff = 0 B.M.).
In cases where magnetic exchange interactions occur between metal centers in polynuclear complexes, the temperature dependence of the magnetic susceptibility can reveal the nature (ferromagnetic or antiferromagnetic) and magnitude of these interactions.
Table 4: Expected Magnetic Moments for Common Metal Complexes of Schiff Base Ligands
| Metal Ion | d-electron configuration | Geometry | Spin State | Theoretical Spin-only µ_eff (B.M.) | Observed µ_eff (B.M.) |
| Cu(II) | d⁹ | Various | S = 1/2 | 1.73 | 1.7-2.2 |
| Ni(II) | d⁸ | Octahedral | High Spin (S=1) | 2.83 | 2.9-3.4 |
| Ni(II) | d⁸ | Square Planar | Low Spin (S=0) | 0 | 0 |
| Co(II) | d⁷ | Octahedral | High Spin (S=3/2) | 3.87 | 4.3-5.2 |
| Co(II) | d⁷ | Tetrahedral | High Spin (S=3/2) | 3.87 | 4.2-4.8 |
| Mn(II) | d⁵ | Octahedral/Tetrahedral | High Spin (S=5/2) | 5.92 | ~5.9 |
| Fe(III) | d⁵ | Octahedral/Tetrahedral | High Spin (S=5/2) | 5.92 | ~5.9 |
This table provides a general guide to the expected magnetic moments for various metal ions in different coordination environments.
Applications and Functional Materials Derived from 2 2 Hydroxy 5 Methylbenzyl Benzaldehyde
Catalytic Applications of 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde-Derived Systems
The versatility of this compound as a ligand precursor has been extensively leveraged in the design of novel catalytic systems. By coordinating with various metal centers, it forms stable and efficient catalysts for a wide array of chemical reactions.
Homogeneous Catalysis: Metal-Ligand Complexes in Organic Transformations
In the realm of homogeneous catalysis, ligands derived from this compound have been instrumental in the development of metal complexes that catalyze key organic reactions with high efficiency and selectivity.
While direct applications of this compound in asymmetric catalysis are an emerging area of research, the principles of designing chiral ligands from similar phenolic aldehydes are well-established. The strategic introduction of chiral moieties to the benzaldehyde (B42025) framework can lead to the formation of metal complexes capable of inducing enantioselectivity in a variety of synthetic transformations. This approach is crucial for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.
Metal complexes incorporating ligands derived from substituted hydroxybenzaldehydes have shown considerable promise as catalysts for oxidation reactions. For instance, molybdenum(VI) complexes with ligands derived from the related compound 2-hydroxy-5-nitrobenzaldehyde (B32719) have been successfully employed as catalysts for the epoxidation of olefins, such as cyclooctene, and the oxidation of alcohols like linalool. nih.govirb.hrmdpi.com These reactions often utilize environmentally benign oxidants like hydrogen peroxide or tert-butyl hydroperoxide. mdpi.com The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex.
Table 1: Catalytic Oxidation using Molybdenum Complexes with a Related Ligand Architecture
| Catalyst/Reactant | Product | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| [MoO₂(L)(MeOH)] / Cyclooctene | Cyclooctene oxide | 73 | 65 |
| [MoO₂(L)(H₂O)] / Cyclooctene | Cyclooctene oxide | 83 | 73 |
| [MoO₂(L)(MeOH)] / Linalool | Linalool oxides | - | - |
| [MoO₂(L)(H₂O)] / Linalool | Linalool oxides | - | - |
Data derived from studies on complexes with a 2-hydroxy-5-nitrobenzaldehyde-derived ligand, indicating the potential catalytic activity of similarly structured complexes. irb.hrmdpi.com
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. While specific examples utilizing this compound in this context are not extensively documented, the broader class of salicylaldehyde-derived ligands is known to support metal catalysts for various cross-coupling reactions. These reactions are pivotal for the construction of complex molecular frameworks from simpler precursors.
Heterogeneous Catalysis: Immobilization Strategies and Reactor Design
To overcome the challenges associated with the separation and recycling of homogeneous catalysts, significant research has been directed towards the immobilization of metal complexes on solid supports. Ligands based on this compound can be functionalized to enable their covalent attachment to materials such as silica (B1680970), alumina, or polymers. This approach facilitates the development of robust heterogeneous catalysts that can be easily recovered and reused, contributing to more sustainable chemical processes. The design of the reactor, whether a conventional stirred tank or a more advanced packed-bed or membrane reactor, is also critical in optimizing the performance of these immobilized catalysts.
Supramolecular Assembly and Self-Organized Systems
The field of supramolecular chemistry focuses on the spontaneous association of molecules into larger, well-defined structures through non-covalent interactions. The phenolic and aldehydic functional groups of this compound provide ideal sites for directing such self-assembly processes. Through hydrogen bonding, metal coordination, and other intermolecular forces, derivatives of this compound can form intricate supramolecular architectures, including helicates, grids, and cages. These self-organized systems have potential applications in areas such as molecular recognition, sensing, and the development of responsive materials. The principles of self-organization are fundamental to creating complex and functional supramolecular entities from relatively simple molecular building blocks. nih.gov
Non-Covalent Interactions in Crystal Engineering
The strategic design of crystalline architectures, a field known as crystal engineering, relies heavily on the predictable nature of non-covalent interactions. While specific crystallographic data for this compound is not extensively documented in publicly available literature, the molecular structure suggests a high potential for forming diverse and robust supramolecular assemblies. The presence of a hydroxyl (-OH) group, an aldehyde (-CHO) group, and the aromatic rings provides multiple sites for hydrogen bonding, π-π stacking, and C-H···π interactions.
Design of Molecular Cages and Receptors
The unique structural features of this compound make it an intriguing candidate for the construction of molecular cages and receptors. The presence of both a hydrogen bond donor (hydroxyl) and an acceptor (aldehyde) within the same molecule allows for self-assembly or for directed assembly with complementary guest molecules.
Molecular cages derived from benzaldehyde-based precursors have been shown to encapsulate small molecules and ions, with the cavity size and shape being tunable through the choice of building blocks. The benzyl (B1604629) group in this compound introduces a degree of flexibility and a larger spatial footprint compared to simpler salicylaldehydes. This could be exploited in the design of larger, more complex cage structures. By reacting the aldehyde functionalities with appropriate multivalent amines, for instance, it is possible to form Schiff base macrocycles or three-dimensional cage-like structures. The hydroxyl and methyl groups would then be oriented towards the interior or exterior of the cage, influencing its solubility and guest-binding properties.
As a receptor, the molecule's hydroxyl and aldehyde groups can act as a binding site for specific ions or small molecules. The recognition process would be driven by the formation of coordinate bonds or multiple hydrogen bonds. The specificity of the receptor could be tuned by modifying the substitution pattern on the aromatic rings.
Advanced Materials Science: Integration into Functional Polymers and Hybrid Systems
Precursors for Polymeric Ligands and Metal-Organic Frameworks (MOFs)
The aldehyde functionality of this compound serves as a versatile reactive handle for its incorporation into polymeric structures. Through condensation reactions with amines or other suitable co-monomers, it can be integrated into the main chain or as a pendant group on a polymer backbone. The resulting polymeric ligands would feature multiple binding sites for metal ions, stemming from the hydroxyl and aldehyde-derived functionalities. Such polymers have potential applications in catalysis, separation, and sensing.
In the realm of Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal nodes and organic linkers, derivatives of this compound could serve as sophisticated organic linkers. By converting the aldehyde group to a carboxylic acid or another suitable coordinating group, the molecule can be designed to bridge multiple metal centers, leading to the formation of porous frameworks. The inherent functionality of the hydroxyl and methyl groups could be used to tune the properties of the MOF, such as its pore size, surface area, and chemical environment within the pores. This could lead to MOFs with tailored properties for applications in gas storage, catalysis, and drug delivery.
Optoelectronic Materials: Fluorescence and Luminescence Studies
While detailed photophysical studies on this compound are not widely reported, the benzaldehyde scaffold is a common component in fluorescent molecules. The electronic properties of the aromatic system, coupled with the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, can give rise to interesting photophysical behaviors, including fluorescence.
The formation of Schiff base derivatives through the reaction of the aldehyde group with various amines is a well-established strategy for creating new fluorescent materials. The resulting imine bond extends the π-conjugated system, often leading to a red-shift in the absorption and emission spectra. The fluorescence properties of these derivatives can be highly sensitive to their environment, making them suitable for use as fluorescent probes.
Furthermore, coordination of the molecule to metal ions can significantly modulate its luminescence properties. For instance, complexation with lanthanide ions can lead to antenna effects, where the organic ligand absorbs light and efficiently transfers the energy to the metal center, resulting in characteristic sharp emission bands of the lanthanide ion. This is a key principle in the design of luminescent materials for applications in lighting, displays, and bio-imaging.
Chemo- and Biosensors
Metal Ion Sensing Mechanisms
The structural motif of this compound, containing both a hydroxyl and an aldehyde group in close proximity, is a classic platform for the design of chemosensors for metal ions. The sensing mechanism typically relies on the change in the photophysical or electrochemical properties of the molecule upon binding to a metal ion.
Several mechanisms can be envisaged for metal ion sensing using this compound or its derivatives:
Chelation-Enhanced Fluorescence (CHEF): In some cases, the free ligand may be non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) or other quenching processes. Upon chelation to a metal ion, these quenching pathways can be suppressed, leading to a significant enhancement of the fluorescence intensity. The hydroxyl and aldehyde oxygen atoms can act as a bidentate chelation site for metal ions.
Fluorescence Quenching: Conversely, the binding of certain metal ions, particularly those with open-shell d-orbitals (e.g., Cu²⁺, Fe³⁺), can lead to fluorescence quenching through energy or electron transfer processes from the excited state of the fluorophore to the metal ion.
Ratiometric Sensing: By designing a sensor that undergoes a change in its emission wavelength upon metal ion binding, a more reliable ratiometric sensing response can be achieved. This can be accomplished by exploiting excited-state intramolecular proton transfer (ESIPT) or the formation of excimers/exciplexes.
The selectivity of the sensor for a particular metal ion can be fine-tuned by modifying the structure of the ligand to favor coordination with ions of a specific size, charge, and coordination geometry. The methyl group and the benzyl substituent can also play a role in creating a specific binding pocket for the target analyte.
Below is a table summarizing the potential sensing mechanisms:
| Sensing Mechanism | Description | Potential Target Ions |
| Chelation-Enhanced Fluorescence (CHEF) | Fluorescence is "turned on" upon metal ion binding due to the suppression of quenching pathways. | Zn²⁺, Al³⁺, Mg²⁺ |
| Fluorescence Quenching | Fluorescence is "turned off" upon metal ion binding due to energy or electron transfer. | Cu²⁺, Fe³⁺, Hg²⁺ |
| Ratiometric Sensing | The wavelength of fluorescence emission shifts upon metal ion binding, allowing for a ratiometric output. | H⁺, various metal ions depending on the specific design |
Anion Recognition and Signaling
Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde (B1329341) have demonstrated significant potential as chemosensors for the detection of various anions. The sensing mechanism typically relies on the interaction between the anion and the Schiff base, which modulates the electronic properties of the molecule and results in a measurable optical response, such as a change in color (colorimetric) or fluorescence (fluorometric).
The design of these sensors often incorporates a recognition site, typically a hydrogen-bond donor group like an N-H or O-H group within the Schiff base structure, and a signaling unit that transduces the binding event into an observable signal. The phenolic hydroxyl group of the 2-hydroxy-5-methylbenzaldehyde moiety plays a crucial role in this process.
Fluoride (B91410) Ion Detection: One notable application is in the selective detection of fluoride ions (F⁻). For instance, a thiazole-derived chemosensor synthesized from 1-(2-hydroxy-5-methylphenyl)ethenone (a derivative of the parent compound) has been shown to exhibit high selectivity for fluoride ions over other common anions. The interaction with fluoride leads to a distinct color change and a shift in the UV-vis absorption spectrum, allowing for naked-eye detection. This sensing mechanism is often attributed to the formation of hydrogen bonds between the fluoride ion and the N-H protons of the sensor, or in some cases, deprotonation of the sensor by the highly basic fluoride ion.
Cyanide Ion Detection: Derivatives of 2-hydroxy-5-methylbenzaldehyde have also been explored for the detection of the highly toxic cyanide ion (CN⁻). Schiff bases containing moieties such as diaminobiphenyls have been developed as simple colorimetric probes for cyanide. The detection mechanism is often based on the deprotonation of an imine proton by the cyanide ion, leading to the formation of a charge-transfer complex and a significant color change, for example, from yellow to dark purple.
Table 1: Anion Recognition by Derivatives of this compound
| Derivative Type | Target Anion | Signaling Mechanism | Observable Change |
|---|---|---|---|
| Thiazole-derived Schiff base | Fluoride (F⁻) | Hydrogen bonding / Deprotonation | Color change, UV-vis spectral shift |
| Diaminobiphenyl Schiff base | Cyanide (CN⁻) | Deprotonation, Charge-transfer complex formation | Color change (e.g., yellow to dark purple) |
Detection of Small Molecules
The versatility of Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde extends to the detection of various small molecules, including metal ions and biologically relevant molecules like amino acids.
Metal Ion Detection: Schiff base fluorescent probes synthesized from 5-methylsalicylaldehyde (a synonym for 2-hydroxy-5-methylbenzaldehyde) have been successfully employed for the selective detection of aluminum ions (Al³⁺). The coordination of Al³⁺ with the Schiff base can inhibit the excited-state intramolecular proton transfer (ESIPT) process, leading to a "turn-on" fluorescence response. This chelation-enhanced fluorescence (CHEF) provides a sensitive method for detecting Al³⁺ in aqueous media.
Amino Acid Detection: Derivatives of 2-hydroxy-5-methylbenzaldehyde have also been utilized in the development of chemosensors for amino acids. For example, a dual-channel sensor based on a Schiff base derived from 2-hydroxy-5-methyl-1,3-benzenedialdehyde has been designed for the selective recognition of glutamic acid. The interaction between the sensor and glutamic acid occurs through the formation of intermolecular hydrogen bonds, resulting in significant fluorescence quenching and a color change from pale yellow to colorless. Furthermore, Schiff bases of 2-hydroxybenzaldehyde have been prepared with various amino acids, including glycine, D,L-alanine, D,L-phenylalanine, D,L-valine, and D,L-threonine, which can act as tridentate ligands for metal ions. researchgate.net
Table 2: Detection of Small Molecules by Derivatives of this compound
| Derivative Type | Target Molecule | Signaling Mechanism | Observable Change |
|---|---|---|---|
| Schiff base with heterocyclic amines | Aluminum ion (Al³⁺) | Chelation-Enhanced Fluorescence (CHEF), Inhibition of ESIPT | "Turn-on" fluorescence |
| Schiff base from 2-hydroxy-5-methyl-1,3-benzenedialdehyde | Glutamic Acid | Intermolecular hydrogen bonding | Fluorescence quenching, Color change (pale yellow to colorless) researchgate.net |
| Schiff bases with various amino acids | Various amino acids (e.g., Glycine, Alanine) | Complexation (acting as ligands) | Formation of metal complexes |
Photochromic and Thermochromic Properties of Derivatives
Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde, often referred to as anils, are known to exhibit chromic behaviors, namely photochromism (color change upon irradiation with light) and thermochromism (color change in response to temperature variations). These phenomena are rooted in the ability of these molecules to undergo reversible structural changes.
The underlying mechanism for both photochromism and thermochromism in these salicylidene-aniline type compounds is generally attributed to an intramolecular proton transfer from the phenolic hydroxyl group to the imine nitrogen atom. This proton transfer leads to a tautomeric equilibrium between the enol-imine form and the keto-amine form. The enol form is typically colorless or pale yellow, while the keto form is colored (often orange or red) due to its extended π-conjugation.
Photochromism: Upon irradiation with UV light, the enol form can be excited and subsequently undergo a proton transfer to form a transient colored keto-amine species. This process is often reversible, with the molecule returning to its original enol form either thermally or upon irradiation with visible light. The photochromic properties are influenced by the molecular structure and the solid-state packing of the molecules. For instance, the planarity of the molecule and the presence of intramolecular hydrogen bonds are crucial for facilitating the proton transfer.
Thermochromism: Thermochromism in these Schiff bases also involves the enol-keto tautomerism. In the solid state, an increase in temperature can provide the necessary energy to shift the equilibrium towards the more colored keto-amine form. This change is typically reversible upon cooling. The specific temperature at which the color change occurs and the intensity of the color are dependent on the substituents on both the salicylaldehyde (B1680747) and the aniline (B41778) rings, as well as the intermolecular interactions in the crystal lattice. Studies on N-(2-hydroxy-5-methylbenzylidene)aniline derivatives have contributed to the understanding of these phenomena.
Table 3: Chromic Properties of this compound Derivatives
| Property | Mechanism | Stimulus | Reversible Change |
|---|---|---|---|
| Photochromism | Enol-keto tautomerism via intramolecular proton transfer | UV light | Colorless/Pale yellow ⇌ Colored (e.g., orange, red) |
| Thermochromism | Temperature-dependent enol-keto equilibrium | Heat | Colorless/Pale yellow ⇌ Colored (e.g., orange, red) |
Based on a comprehensive review of available scientific literature, detailed theoretical and computational investigations specifically focused on the compound This compound and its metal complexes, as outlined in the requested structure, are not present in the public domain.
The existing research predominantly centers on the related precursor molecule, 2-hydroxy-5-methylbenzaldehyde (also known as 5-methylsalicylaldehyde), and its various derivatives, particularly Schiff bases. For instance, studies have employed Density Functional Theory (DFT) to analyze the ground state properties of Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde. nih.goviucr.org These analyses include optimizing molecular geometry, calculating electronic properties like HOMO-LUMO energy gaps, and comparing theoretical bond lengths and angles with experimental X-ray diffraction data. nih.goviucr.org
However, this body of research does not extend to the target molecule, this compound, which features an additional benzyl group connecting the two aromatic rings. Consequently, specific data regarding its quantum chemical calculations, predicted spectroscopic parameters, or reaction mechanism analyses are not available.
Due to the strict requirement to focus solely on This compound , it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified subsections.
Theoretical and Computational Investigations of 2 2 Hydroxy 5 Methylbenzyl Benzaldehyde and Its Metal Complexes
Ligand-Metal Interaction Analysis and Bonding Theories
The interaction between a ligand like 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde and a metal ion is fundamental to understanding the structure, stability, and reactivity of the resulting complex. Computational chemistry provides powerful tools to dissect these interactions. The ligand, possessing potential donor sites in the phenolic oxygen and the aldehydic oxygen, can act as a chelating agent, forming stable rings with a metal center.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a primary method used to investigate the electronic structure and bonding in metal complexes. By optimizing the geometry of the ligand-metal complex, researchers can calculate key parameters that describe the nature of the coordination bond.
Bond Order Analysis: Techniques such as Natural Bond Orbital (NBO) analysis are employed to quantify the nature of the ligand-metal bond. This method evaluates the charge transfer and orbital interactions between the ligand's donor atoms (e.g., oxygen) and the metal's acceptor orbitals. The analysis can reveal the degree of covalency and the strength of the bond. For instance, significant charge transfer from the ligand's lone pair orbitals to the metal's vacant d-orbitals would indicate a strong, covalent interaction.
Energy Decomposition Analysis (EDA): EDA is a crucial tool for breaking down the total interaction energy between the ligand and the metal into physically meaningful components. These typically include:
Electrostatic Interaction: The classical attraction between the positively charged metal ion and the negative charge distribution of the ligand.
Pauli Repulsion: The destabilizing interaction that arises from the overlap of filled orbitals on both the metal and the ligand.
Orbital Interaction (Covalent Contribution): The stabilizing effect of electron sharing and charge transfer between the ligand and the metal. This breakdown helps to determine whether the bonding is predominantly ionic or covalent in nature.
Molecular Orbital (MO) Theory: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the reactivity of the complex. The energy gap between the HOMO and LUMO is an indicator of the complex's kinetic stability. nih.gov In a typical complex of this compound, the HOMO would likely be localized on the electron-rich phenolic ring of the ligand, while the LUMO might be centered on the metal ion or distributed across the entire complex.
The following table illustrates typical parameters obtained from DFT calculations for a hypothetical metal complex of the ligand.
| Parameter | Description | Typical Finding |
| Interaction Energy | The overall strength of the bond between the ligand and the metal. | A large negative value, indicating a stable complex. |
| Charge Transfer (NBO) | The amount of electron density transferred from the ligand to the metal. | Significant transfer from oxygen lone pairs to metal d-orbitals. |
| Electrostatic Contribution (EDA) | The percentage of the interaction energy due to electrostatic forces. | Varies depending on the metal's charge and hardness. |
| Covalent Contribution (EDA) | The percentage of the interaction energy due to orbital sharing. | Increases with softer, more polarizable metal ions. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap generally implies greater chemical stability. nih.gov |
This table is illustrative and based on general principles of coordination chemistry, as specific data for this compound complexes is not available.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, which is crucial for understanding its properties in a realistic environment, such as in solution.
Conformational Analysis: The methylene (B1212753) bridge (-CH2-) connecting the two aromatic rings in this compound allows for considerable rotational freedom. This flexibility means the molecule does not have a single rigid structure but exists as an ensemble of different conformations. MD simulations are ideal for exploring this conformational landscape.
The simulation starts with an initial geometry of the molecule, often optimized by a quantum mechanical method. The system is then solvated (e.g., surrounded by water molecules in a simulation box) and its temperature and pressure are set to desired values. The simulation proceeds by calculating the forces on each atom and solving Newton's equations of motion, tracking the trajectory of all atoms over time (typically nanoseconds to microseconds).
Analysis of the trajectory can reveal:
Dihedral Angle Distributions: By monitoring the dihedral angles around the bonds of the methylene bridge, one can identify the most populated (lowest energy) conformations.
Root Mean Square Deviation (RMSD): This metric tracks how much the molecule's structure deviates from its initial state over time. A stable RMSD indicates that the molecule has reached an equilibrium state, while large fluctuations might suggest transitions between different stable conformations. frontiersin.org
Radius of Gyration (Rg): This value describes the compactness of the molecule. Changes in Rg during a simulation can indicate conformational changes, such as the molecule adopting a more folded or extended shape.
Solution Behavior: MD simulations are particularly powerful for studying how a molecule interacts with its solvent environment. For this compound and its metal complexes, this includes:
Solvation Shell Analysis: By calculating the Radial Distribution Function (RDF) between the solute's atoms (e.g., the hydroxyl oxygen or the metal ion) and the solvent molecules, one can determine the structure and size of the solvation shells. This reveals how the solvent organizes around the molecule.
Hydrogen Bonding Dynamics: The simulation can track the formation and breaking of hydrogen bonds between the ligand's hydroxyl group and solvent molecules (e.g., water). The average number and lifetime of these hydrogen bonds are key to understanding the molecule's solubility and interactions.
The table below summarizes the key outputs from an MD simulation for analyzing the ligand.
| Analysis Technique | Metric | Information Gained |
| Trajectory Analysis | Dihedral Angle Plot | Identifies preferred molecular conformations and rotational barriers. |
| Structural Stability | Root Mean Square Deviation (RMSD) | Assesses the conformational stability of the molecule over time. frontiersin.org |
| Solvent Interaction | Radial Distribution Function (RDF) | Characterizes the structure of the solvent shells around specific atoms. |
| Hydrogen Bonding | H-bond Count/Lifetime | Quantifies the dynamic hydrogen bonding network with the solvent. |
This table outlines the standard application of MD simulations for such a molecule. Specific simulation data for this compound is not available in the reviewed literature.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Pathways to Structurally Diverse Benzylbenzaldehydes
The future development of applications for 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde hinges on the ability to create a wide array of structurally diverse derivatives. Current synthetic strategies for substituted benzaldehydes can be expanded and refined to achieve this. One promising avenue is the adoption of two-step, one-pot procedures that employ stable intermediates. For instance, a method using an aluminum hemiaminal as a protected aldehyde allows for subsequent cross-coupling with various organometallic reagents, yielding a variety of substituted benzaldehydes. researchgate.netnih.gov This approach could be adapted to introduce diverse alkyl and aryl groups onto the this compound scaffold, significantly broadening the library of available compounds.
Furthermore, inspiration can be drawn from the synthesis of other complex heterocyclic and functionalized molecules. For example, methods developed for creating diverse pyrazole-containing sulfonyl chlorides from 2-(benzylthio)malonaldehyde demonstrate how a common starting material can be elaborated into a wide range of derivatives through a convenient two-step process. nih.gov Applying similar principles of modular synthesis could enable the efficient, multi-gram production of novel benzylbenzaldehydes. The exploration of fungal biosynthetic pathways, which produce a variety of benzene (B151609) carbaldehydes, may also unveil enzymatic or biomimetic routes to these structures. rsc.org
| Synthetic Strategy | Description | Potential Application for Benzylbenzaldehydes | Key Advantages |
| One-Pot Reduction/Cross-Coupling | Utilizes a stable aluminum hemiaminal intermediate to protect the aldehyde during a subsequent cross-coupling reaction with organolithium reagents. researchgate.netnih.gov | Introduction of a wide range of alkyl and aryl substituents to the core structure. | High efficiency, reduced purification steps, suitability for creating compound libraries. |
| Modular Synthesis from Common Precursors | A multi-step process starting from a synthetically accessible building block to generate diverse functionalized products. nih.gov | Systematic modification of the benzylbenzaldehyde backbone to tune electronic and steric properties. | Scalability, access to derivatives not available through other methods. |
| Biocatalysis and Biomimetic Synthesis | Leveraging enzymes or mimicking natural biosynthetic pathways found in fungi to construct the aldehyde skeleton. rsc.org | Greener synthesis routes, potential for novel and complex structural motifs. | High selectivity, mild reaction conditions, environmentally friendly. |
Exploration of Advanced Catalytic Cycles and Process Intensification
To move from laboratory-scale synthesis to industrial viability, research into advanced catalytic cycles and process intensification is crucial. Process intensification aims to dramatically reduce the physical size of a chemical plant while optimizing capital, energy, and safety. ccdcindia.com Technologies like reactive distillation (RD), which combines chemical reaction and product separation into a single unit, offer a path toward more sustainable and cost-effective production of benzaldehydes. acs.orgacs.org An RD process developed for the synthesis of natural benzaldehyde (B42025) demonstrated significant reductions in capital and operational expenditures, CO2 emissions, and reaction time compared to traditional batch technology. acs.org
Applying these principles to the synthesis of this compound could involve designing a continuous flow process. A continuous process for producing monobromo-benzaldehyde, for example, more than doubled the productivity compared to a batch process. ccdcindia.com Future research should focus on developing robust catalysts, potentially heterogeneous catalysts, that can function efficiently in continuous systems for the specific reactions required to synthesize and functionalize benzylbenzaldehydes.
Integration into Multi-Stimuli Responsive Materials
"Smart" polymers, or stimuli-responsive materials, are macromolecules that undergo detectable changes in response to external triggers like pH, temperature, or light. researchgate.netjchemrev.com The functional groups present in this compound—the aldehyde and the phenolic hydroxyl group—make it an excellent candidate for integration into such advanced materials. These groups can serve as reactive handles for grafting the molecule onto polymer backbones or as active sites that participate in the material's response mechanism.
For instance, the aldehyde group can be used to form pH-sensitive linkages, such as imines or acetals. Polymeric materials incorporating these bonds can be designed to swell, degrade, or release an encapsulated payload in response to specific pH changes. mdpi.com This functionality is highly sought after in fields like targeted drug delivery and biosensing. Similarly, the phenolic hydroxyl group can participate in hydrogen bonding networks, influencing the temperature-responsive behavior of polymers like poly(N-isopropylacrylamide). The integration of such molecules into hydrogels could lead to materials with tunable photochromism, high toughness, and strain-sensitive conductivity, suitable for applications like inkless printing and electronic skin. nih.gov
| Stimulus | Potential Role of this compound | Example Application |
| pH | The aldehyde group can form pH-labile imine or acetal (B89532) bonds within a polymer matrix. mdpi.com | Controlled release systems for drugs or agricultural chemicals. |
| Temperature | The hydroxyl group can modulate the lower critical solution temperature (LCST) of thermo-responsive polymers through hydrogen bonding. | Smart hydrogels for tissue engineering or soft robotics. |
| Light | The aromatic rings can be modified to create photo-switchable moieties (e.g., azobenzenes) that change conformation upon irradiation. | Optical data storage, light-controlled actuators. |
| Redox | The phenol (B47542) group can be oxidized and reduced, potentially altering the electronic properties of a conductive polymer. | Biosensors, components for organic electronics. |
Computational Design and Predictive Modeling for Enhanced Functionality
Computational chemistry and machine learning are becoming indispensable tools for accelerating materials discovery. Predictive models can be used to design novel derivatives of this compound with enhanced or specific functionalities before they are ever synthesized in a lab. Quantitative Structure-Property Relationship (QSPR) models, for example, can correlate calculated molecular descriptors with experimental properties. Such models have been successfully used to predict properties like the aquatic toxicity of various aldehydes and the NMR chemical shifts of substituted benzaldehydes. nih.govresearchgate.net
Future research could involve creating QSPR models to predict the reactivity, electronic properties, or binding affinity of novel benzylbenzaldehyde derivatives. This would allow for the in silico screening of large virtual libraries to identify candidates with the highest potential for a given application. Furthermore, automated reaction modeling frameworks are emerging that can predict the outcomes of complex catalytic reactions without human guidance. chemrxiv.orgresearchgate.net Applying these tools could help optimize synthetic pathways and discover novel catalytic cycles for producing these compounds. Hybrid models combining quantum mechanics (like Density Functional Theory, DFT) with machine learning have also shown promise in predicting reaction energies, which could guide the development of more efficient syntheses. nih.gov
Synergistic Approaches: Combining this compound Derivatives with Other Advanced Chemical Systems
The true potential of this compound and its derivatives may be realized through synergistic combinations with other chemical systems. Benzaldehydes are versatile intermediates used in the production of dyes, pharmaceuticals, polymers, and perfumes. sprchemical.comtechvina.vn Derivatives of the target compound could be used as building blocks in multi-component reactions to create complex heterocyclic structures with unique biological activities. oiccpress.com
For example, benzaldehyde derivatives are known precursors for chalcones, a class of compounds with a wide range of pharmacological properties. researchgate.net By reacting novel benzylbenzaldehydes with appropriate ketones, new classes of chalcones could be synthesized and screened for therapeutic potential. In materials science, these molecules could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the aldehyde and hydroxyl groups can direct the framework's structure and introduce specific functionalities for catalysis or molecular recognition. The combination of the unique steric and electronic properties of benzylbenzaldehyde derivatives with the ordered porosity of frameworks could lead to materials with unprecedented performance in gas storage, separation, or chemical sensing.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde, and how can purity be optimized?
- Methodological Answer : A viable approach involves multi-step condensation reactions, leveraging aldehyde functional groups. For example, analogous compounds like 2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde are synthesized via controlled aldol condensation or Friedel-Crafts alkylation under inert conditions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures high purity. Monitoring reaction progress using TLC and confirming purity via HPLC (C18 column, UV detection at 254 nm) is advised.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (≈3200–3500 cm⁻¹) and aldehyde (≈1700 cm⁻¹) stretches. Compare with reference spectra of structurally similar compounds (e.g., 5-Chloro-2-hydroxybenzaldehyde) to resolve ambiguities .
- NMR : ¹H NMR (DMSO-d₆) should reveal aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.5–8.0 ppm), and methyl/methylene groups (δ 2.0–2.5 ppm). ¹³C NMR confirms carbonyl (δ 190–200 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can solubility and stability be experimentally determined for this compound?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in solvents (e.g., water, ethanol, DMSO) at 25°C using UV-Vis spectroscopy to quantify saturation points .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC to track degradation products .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties or reaction pathways?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) for reactivity insights . For thermochemical accuracy, incorporate exact-exchange corrections (e.g., Becke’s 1993 method) to reduce deviations in bond dissociation energies . Solvent effects can be modeled using the COSMO approach.
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer : Employ the SHELX suite for refinement, particularly SHELXL, which handles twinning and high-resolution data. For ambiguous electron density maps, use iterative Fourier recycling and validate with residual density plots. Cross-validate with spectroscopic data (e.g., IR, NMR) to confirm functional group positions .
Q. How can reaction conditions be optimized for synthesizing Schiff base derivatives from this compound?
- Methodological Answer : Screen solvents (e.g., ethanol, methanol), temperatures (25–80°C), and catalysts (e.g., acetic acid) to enhance imine formation. Monitor kinetics via in-situ FTIR to track aldehyde consumption. For selective Schiff base formation, protect the hydroxyl group using trimethylsilyl chloride prior to condensation .
Q. What toxicological assessment frameworks are applicable for evaluating safety in biomedical applications?
- Methodological Answer : Follow EFSA’s guidance for structurally related hydroxybenzaldehydes, including in vitro assays (Ames test for mutagenicity, cytotoxicity in HepG2 cells) and read-across approaches using data from 2-Hydroxy-4-methoxybenzaldehyde . For in vivo studies, adhere to OECD guidelines for acute oral toxicity (e.g., LD₅₀ in rodents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
